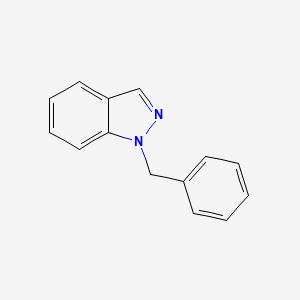

1-benzyl-1H-indazole

Descripción general

Descripción

1-Benzyl-1H-indazole is a heterocyclic aromatic organic compound that belongs to the indazole family Indazoles are characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Mecanismo De Acción

Target of Action

1-Benzyl-1H-indazole, also known as 1-benzylindazole, is a heterocyclic compound that has been found to have a wide variety of medicinal applications . The primary targets of this compound are believed to be certain kinases, including CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell signaling pathways, and their inhibition, regulation, or modulation can have significant therapeutic effects .

Mode of Action

It is believed that the compound interacts with its targets, inhibiting their activity and leading to changes in cell signaling . This can result in a variety of effects, depending on the specific pathways involved.

Biochemical Pathways

This compound affects several biochemical pathways due to its interaction with its targets. For instance, the inhibition of CHK1 and CHK2 kinases can disrupt cell cycle progression, potentially leading to cell death . Similarly, the modulation of SGK can affect a variety of cellular processes, including cell survival, proliferation, and migration .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific targets and pathways involved. For example, the inhibition of CHK1 and CHK2 kinases can lead to cell cycle arrest and apoptosis, potentially making this compound effective against certain types of cancer . Similarly, the modulation of SGK can influence a variety of cellular processes, potentially leading to a range of therapeutic effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-indazole can be synthesized through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions. One common method involves the use of copper(II) acetate as a catalyst to facilitate the formation of the N-N bond in the presence of oxygen as the terminal oxidant. The reaction typically involves 2-(methylamino)benzonitrile and an organometallic reagent to form N-H ketimine species, which then undergoes cyclization to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs metal-catalyzed synthesis due to its efficiency and high yield. The use of catalysts such as copper(II) acetate and silver nitrate in the presence of tert-butyl nitrite has been reported to produce good to excellent yields with minimal byproducts .

Análisis De Reacciones Químicas

Types of Reactions: 1-Benzyl-1H-indazole undergoes various chemical reactions, including electrophilic substitution, oxidation, reduction, and nucleophilic substitution.

Common Reagents and Conditions:

Electrophilic Substitution: Halogenation, nitration, and sulfonation reactions are common, often using reagents like bromine, nitric acid, and sulfuric acid, respectively.

Oxidation: Oxidative reactions can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

Nucleophilic Substitution: Reactions with nucleophiles such as amines or thiols can lead to the formation of various substituted derivatives.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield halogenated indazoles, while nitration can produce nitro-indazoles .

Aplicaciones Científicas De Investigación

1-Benzyl-1H-indazole has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

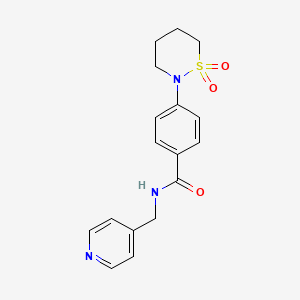

Comparación Con Compuestos Similares

1H-Indazole: Shares the core indazole structure but lacks the benzyl group.

2H-Indazole: Another tautomeric form of indazole with different chemical properties.

3H-Indazole: A less common tautomer with unique reactivity.

Uniqueness: 1-Benzyl-1H-indazole is unique due to the presence of the benzyl group, which enhances its biological activity and chemical reactivity compared to other indazole derivatives. This structural modification allows for greater versatility in its applications and potential therapeutic uses .

Propiedades

IUPAC Name |

1-benzylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-2-6-12(7-3-1)11-16-14-9-5-4-8-13(14)10-15-16/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWJHQOWAYSWCRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43120-25-8 | |

| Record name | 1-benzyl-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the primary molecular targets of 1-benzylindazole and its derivatives?

A1: Research indicates that 1-benzylindazole derivatives interact with various molecular targets, demonstrating a diverse range of pharmacological activities. Specifically, 3-(5′-hydroxymethyl-2′-furyl)-1-benzylindazole (YC-1), a prominent derivative, exhibits potent activation of soluble guanylate cyclase (sGC) [, , , , ], a key enzyme in the nitric oxide (NO)-cGMP signaling pathway. Additionally, YC-1 has been shown to inhibit Hypoxia-inducible factor-1α (HIF-1α), a transcription factor involved in cellular responses to hypoxia [, , , ].

Q2: How does YC-1's activation of sGC impact downstream signaling?

A2: YC-1 directly activates sGC, leading to increased intracellular cGMP levels []. This elevation in cGMP can activate protein kinase G (PKG) and subsequently impact various cellular processes, including vasodilation, inhibition of platelet aggregation, and modulation of smooth muscle tone [, , , ].

Q3: How does YC-1 affect HIF-1α activity and what are the downstream consequences?

A3: YC-1 has been shown to inhibit HIF-1α activity, leading to decreased expression of HIF-1α target genes such as vascular endothelial growth factor (VEGF) [, , , , ]. This inhibition of HIF-1α can have significant implications for angiogenesis, tumor growth, and cellular responses to hypoxia.

Q4: Does YC-1 affect the expression of other proteins besides HIF-1α?

A4: Yes, in addition to HIF-1α, YC-1 has been shown to downregulate progesterone receptors (PR) in human breast cancer cells, both in vitro and in vivo []. This downregulation of PR subsequently inhibits progestin-dependent VEGF induction and tumor growth.

Q5: Can you elaborate on the role of cGMP-dependent protein kinase (PKG) in YC-1's mechanism of action?

A5: YC-1's activation of sGC increases intracellular cGMP, which in turn activates PKG []. PKG then phosphorylates downstream target proteins involved in various cellular processes, such as smooth muscle relaxation and inhibition of platelet aggregation. This PKG-dependent pathway plays a crucial role in mediating YC-1's physiological effects.

Q6: What is the molecular formula and molecular weight of 1-benzylindazole?

A6: The molecular formula of 1-benzylindazole is C14H12N2, and its molecular weight is 208.26 g/mol.

Q7: How do structural modifications of 1-benzylindazole affect its activity?

A7: While the provided research focuses heavily on YC-1, some insights into SAR can be gleaned. For example, halogenated 1-benzylindazole-3-carboxylic acids, particularly those with substitutions on the benzyl ring, demonstrate potent antispermatogenic activity []. This suggests that modifications to the benzyl ring can significantly impact biological activity and target selectivity.

Q8: What is known about the pharmacokinetics of YC-1?

A8: While detailed pharmacokinetic data is limited in the provided research, studies show that YC-1 can be administered intraperitoneally [] and is capable of crossing the blood-brain barrier []. This suggests potential for both peripheral and central nervous system activity.

Q9: What are some of the in vitro and in vivo models used to study the effects of YC-1?

A9: YC-1's effects have been studied in various in vitro and in vivo models. In vitro studies utilize cell lines such as human breast cancer cells [], rat aortic strips [], and rat renal mesangial cells []. In vivo studies utilize animal models such as rats for investigating effects on blood pressure [, , ], choroidal neovascularization [], and ischemic stroke [].

Q10: Has YC-1 been tested in clinical trials?

A10: While YC-1 is considered a promising compound in preclinical research, it is currently undergoing preclinical trials for various cancer types [] and has not yet been tested in clinical trials.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2971310.png)

![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylbutanamide](/img/structure/B2971315.png)

![N-(2-Hydroxypropyl)-N-[[(1R,2R)-2-phenylcyclopropyl]methyl]prop-2-enamide](/img/structure/B2971320.png)

![Benzyl (2-(((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate](/img/structure/B2971321.png)

![N-(4-bromo-2-methylphenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide](/img/new.no-structure.jpg)

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(methylthio)benzamide](/img/structure/B2971325.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2971327.png)